molecular formula C₂₁H₂₂O₇ B1139922 a-D-Glucopyranoside,methyl4,6-O-(phenylmethylene)-,2-benzoate CAS No. 28642-64-0

a-D-Glucopyranoside,methyl4,6-O-(phenylmethylene)-,2-benzoate

Cat. No.: B1139922
CAS No.: 28642-64-0
M. Wt: 386.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate: is a chemical compound used primarily as a chiral building block and intermediate in the preparation of various sugars. It is also utilized in chemical, pharmaceutical, and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of a-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate typically involves the protection of the hydroxyl groups on the glucopyranoside ring. This is achieved by reacting the glucopyranoside with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal . The reaction conditions often include:

    Solvent: Acetone, benzene, or ethyl ether

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: to ensure consistent product quality

    Purification steps: such as recrystallization or chromatography to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions: a-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzylidene group.

    Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

a-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate has several scientific research applications :

    Chemistry: Used as a chiral building block in the synthesis of complex sugars and other organic molecules.

    Biology: Serves as a substrate in enzymatic studies to understand carbohydrate metabolism.

    Medicine: Investigated for its potential role in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of a-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to act as a chiral building block, influencing the stereochemistry of the molecules it interacts with . This can affect enzymatic activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

  • Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
  • Methyl 4,6-O-benzylidene-beta-D-glucopyranoside

Comparison: a-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2-benzoate is unique due to its specific benzylidene protection and the presence of the benzoate group. This makes it particularly useful as a chiral building block and intermediate in various synthetic processes .

Properties

IUPAC Name

[(2R,4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKUKOCUXSRSAR-WHHPXKAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.